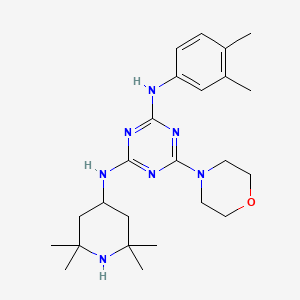
N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the 3,4-dimethylphenyl, morpholin-4-yl, and 2,2,6,6-tetramethylpiperidin-4-yl groups through various organic reactions such as nucleophilic substitution, amination, and others.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
“N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Potential applications in medicine include the development of new therapeutic agents targeting specific diseases. The compound’s structure may allow it to interact with biological targets effectively.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of “N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
相似化合物的比较
Similar Compounds
N2-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine: A simpler derivative with fewer functional groups.
6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine: Another derivative with different substituents.
Uniqueness
The uniqueness of “N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” lies in its combination of functional groups, which may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
属性
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N7O/c1-16-7-8-18(13-17(16)2)25-20-27-21(29-22(28-20)31-9-11-32-12-10-31)26-19-14-23(3,4)30-24(5,6)15-19/h7-8,13,19,30H,9-12,14-15H2,1-6H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRDLYFCOCSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CC(NC(C4)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2880384.png)
![3,3-dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880385.png)
![2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]-N-methyl-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B2880386.png)
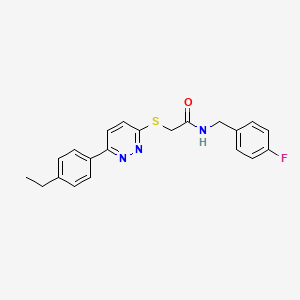
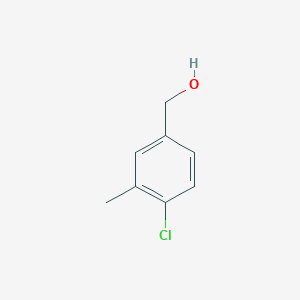
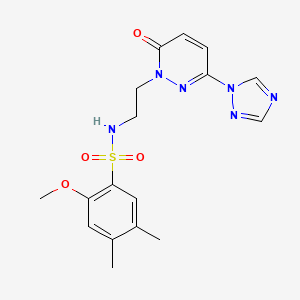
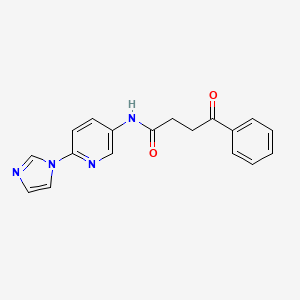
![6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2880392.png)
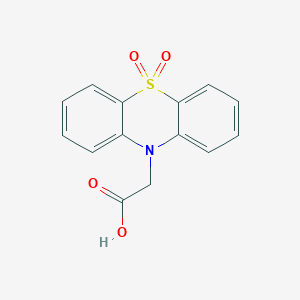
![5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2880399.png)
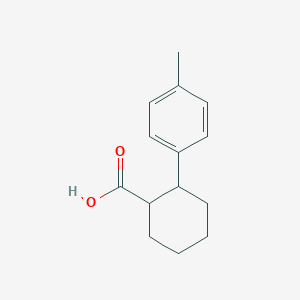
![N-[4-(8-oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)phenyl]acetamide](/img/structure/B2880404.png)
![3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine](/img/structure/B2880405.png)
![N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2880407.png)
